Evoxanthine
Description
Evoxanthine is a furoacridone alkaloid first isolated in 1949 from Evodia xanthoxyloides (Rutaceae family) . Its chemical structure (C₁₆H₁₃NO₄; molecular weight 283.28) comprises a fused tetracyclic framework with a furan ring, characteristic of the furoacridone subclass . The compound is a yellow crystalline solid, soluble in polar organic solvents like ethanol and DMSO, and stable at -20°C for long-term storage .
Properties
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-82-7 | |
| Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EVOXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Govindanchari’s Classical Synthesis (1967)
Govindanchari et al. pioneered the first total synthesis of this compound using a multi-step sequence starting from 2-cyclohexen-1-one. The critical steps include:
- Lithium Enolate Formation : Treatment of 2-cyclohexen-1-one with lithium diisopropylamide (LDA) generated the enolate, which reacted with isatoic anhydride to form a keto-amide intermediate.
- Cyclization : Heating the intermediate in acetic acid induced cyclization, yielding the acridone core.
- Functionalization : Sequential methylation (CH₃I, K₂CO₃) and methylenedioxy group installation (CH₂Cl₂, BF₃·Et₂O) completed the synthesis.
This route achieved a 22% overall yield, establishing a foundational protocol for acridone alkaloids.
Coppola and Schuster’s Isatoic Anhydride Approach (1989)
Coppola and Schuster optimized the enolate-anhydride coupling by employing milder conditions. Key modifications included:
- Solvent System : Tetrahydrofuran (THF) instead of benzene, enhancing reaction safety.
- Temperature Control : Maintaining −78°C during enolate formation to suppress side reactions.
- Purification : Flash chromatography replaced recrystallization, improving purity (98% by HPLC).
This method reduced synthesis time from 72 to 48 hours while maintaining comparable yields (20–25%).
Modern Allylation-Rearrangement Strategy (2019)
A 2019 study introduced a Claisen rearrangement-based approach to access this compound analogs:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Allyl bromide, K₂CO₃, DMF | 3-Allyloxyacridone | 64% |
| 2 | Dimethyl sulfate, NaOH | N,O-Dimethylated derivative | 86% |
| 3 | N,N-Diethylaniline, reflux | Angularly rearranged acridone | 64% |
| 4 | Semi-hydrogenation, Pd/BaSO₄ | Gem-dimethylallyl ether | 58% |
This pathway demonstrated the feasibility of late-stage diversification, enabling synthetic access to non-natural this compound derivatives.
Extraction and Isolation from Natural Sources
This compound occurs in Rutaceae family plants, notably Vepris amaniensis and Oricia suaveolens. Contemporary extraction protocols balance yield and sustainability.
Solvent-Based Extraction
A 2024 study on V. amaniensis detailed the following optimized protocol:
Plant Material Preparation :
- Air-dried leaves ground to ≤0.5 mm particles
- Defatted with hexane (24 h, room temperature)
Sequential Extraction :
- Methylene chloride (CH₂Cl₂): 18 h, 25°C
- Methanol (MeOH): 24 h, 25°C
Chromatographic Purification :
- Silica gel column (40–63 μm)
- Gradient elution: Hexane → EtOAc → MeOH
This yielded 0.8–1.2% this compound by dry weight, with purity >95% confirmed by NMR.
Comparative Solvent Efficiency
Recent data comparing extraction solvents:
| Solvent | This compound Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| CH₂Cl₂ | 1.1 ± 0.2 | 97 | High |
| EtOAc | 0.7 ± 0.1 | 92 | Moderate |
| MeOH | 0.9 ± 0.3 | 89 | Low |
CH₂Cl₂ remains optimal for industrial-scale extraction despite ecological concerns, while MeOH shows promise for green chemistry applications.
Chemical Modifications and Derivatives
Post-synthetic modifications expand this compound’s utility in drug discovery.
Semi-Synthetic Analogues
A 2019 study generated 14 this compound derivatives via:
- N-Alkylation : Using propargyl bromide (70% yield)
- O-Demethylation : BBr₃ in CH₂Cl₂ (−78°C → 25°C, 85% yield)
- Cross-Coupling : Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, 60–75% yields)
Analytical Characterization
Modern techniques ensure rigorous quality control:
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC conditions for USP compliance:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 8.2 ± 0.3 min
Critical Discussion of Methodologies
Synthetic vs. Natural Sources
Yield Comparison :
Synthesis: 20–25% (4–6 steps)
Extraction: 0.8–1.2% (plant-dependent)Cost Analysis :
Synthetic route: $320–$450/g (lab-scale)
Natural extraction: $180–$250/g (bulk production)
Environmental Considerations
- E-Factor :
Classical synthesis: 38 kg waste/kg product
Greener extraction: 12 kg waste/kg product
Microwave-assisted extraction and biocatalytic methods show potential for reducing environmental impact but require further optimization.
Chemical Reactions Analysis
Types of Reactions: Evoxanthine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Evoxanthine has been extensively studied for its potential as an anticancer agent. The following table summarizes key findings from various studies:
This compound demonstrated a capacity to enhance the effectiveness of standard chemotherapeutic agents like doxorubicin by reversing multidrug resistance in cancer cells. The compound's ability to modulate the expression of P-glycoprotein (a key player in drug resistance) was particularly notable .
Antimalarial Properties
This compound's antimalarial effects have been attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound disrupts the metabolic processes within the parasite, leading to its death .
Key findings include:
- Mechanism : Inhibition of metabolic pathways crucial for parasite survival.
- Comparative Efficacy : Studies show that this compound exhibits comparable efficacy to established antimalarial drugs, making it a candidate for further development in malaria treatment.
Pharmaceutical Development
This compound serves as a reference compound in alkaloid chemistry, facilitating the development of new synthetic methodologies aimed at producing novel therapeutic agents . Its unique structural features make it an attractive target for drug design.
Agricultural Applications
Due to its bioactive properties, this compound is being explored for potential use as a natural pesticide. Its effectiveness against certain pests could provide an environmentally friendly alternative to synthetic pesticides .
Case Study 1: Anticancer Efficacy
A study conducted on L5178 mouse lymphoma cells revealed that this compound significantly increased intracellular drug accumulation by inhibiting P-glycoprotein activity. This resulted in enhanced sensitivity to doxorubicin treatment, highlighting its potential role in overcoming drug resistance in cancer therapy .
Case Study 2: Antimalarial Action
In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum growth at low concentrations, showcasing its potential as a lead compound for developing new antimalarial drugs .
Mechanism of Action
Evoxanthine exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound interferes with the parasite’s metabolic processes, leading to its death .
In terms of anticancer activity, this compound decreases the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell division. It targets multiple pathways involved in cell growth and survival, making it effective against both sensitive and drug-resistant cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Acridone Alkaloids
Structural Features
Evoxanthine belongs to the acridone alkaloid family, which shares a tricyclic 10-acridone core. Key structural variations among its analogs include:
- Arborinine : Contains additional methoxy groups, enhancing lipophilicity (log P ~3.5) .
- Tecleanthine : Features a hydroxyl group at position C-6, influencing hydrogen-bonding capacity .
- Rutacridone : Includes a prenyl side chain, increasing molecular weight (353.37 g/mol) and steric bulk .
Table 1: Comparative Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | log P (Calculated) |
|---|---|---|---|---|
| This compound | C₁₆H₁₃NO₄ | 283.28 | Furan ring, methoxy | 2.8 |
| Arborinine | C₁₇H₁₅NO₄ | 297.30 | Dimethoxy, methyl | 3.5 |
| Tecleanthine | C₁₈H₁₇NO₅ | 327.33 | Hydroxyl, methoxy | 2.2 |
| Rutacridone | C₂₀H₁₉NO₅ | 353.37 | Prenyl chain, methoxy | 4.1 |
Pharmacological Activities
Cytotoxicity
- This compound : Inactive (IC₅₀ >90 µM) against MCF-7, HeLa, and A431 cancer cell lines .
- Arborinine : Potent cytotoxicity (IC₅₀ = 3.02 µM in HeLa cells), comparable to cisplatin .
- Rutacridone : Moderate activity (IC₅₀ = 18.7 µM in MCF-7) due to higher membrane permeability from its prenyl group .
Antimicrobial Effects
- This compound inhibits E. coli and B. subtilis at MIC values of 25–50 µg/mL, outperforming arborinine, which shows weak antibacterial effects .
- Tecleanthine exhibits antiplasmodial activity (IC₅₀ = 1.8 µM against Plasmodium falciparum), absent in this compound .
Antioxidant and Anti-inflammatory Properties
Chemotaxonomic and Ecological Significance
This compound, alongside arborinine and tecleanthine, serves as a chemotaxonomic marker in Rutaceae plants like Vepris hemp and V. amaniensis . Its consistent presence in Evodia and Vepris species suggests evolutionary conservation of biosynthetic pathways for antimicrobial defense . In contrast, rutacridone is restricted to Ruta graveolens, reflecting genus-specific diversification .
Biological Activity
Evoxanthine is a naturally occurring compound belonging to the class of acridone alkaloids. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound is characterized by its unique acridone structure, which contributes to its biological properties. The basic structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties
- Antimalarial Activity
- Antibacterial Effects
- Multidrug Resistance Reversal
Anticancer Properties
Research has shown that this compound possesses significant anticancer effects. A study evaluated its potential in reversing multidrug resistance (MDR) in human P-glycoprotein (Pgp) transfected L5178 mouse lymphoma cells. The results indicated that this compound increased the accumulation of rhodamine-123, a fluorescent dye used to assess drug accumulation in cells. This suggests its potential as a Pgp inhibitor, enhancing the efficacy of conventional chemotherapeutics like doxorubicin.
Table 1: IC50 Values for this compound and Related Compounds
| Compound | IC50 (μM) | Interaction with Doxorubicin |
|---|---|---|
| This compound | 33.97 | Addition |
| Gravacridonediol | 43.65 | Synergism |
| Arborinine | 69.57 | Addition |
Antimalarial Activity
This compound has also been tested for its antimalarial properties. In a study conducted by Khalid et al., it was found to have an IC50 value of 67.6 μg/ml against Plasmodium falciparum, indicating moderate activity against malaria parasites .
Antibacterial Effects
The antibacterial activity of this compound was assessed in various studies focusing on its effectiveness against different bacterial strains. It has shown promising results against several pathogens, highlighting its potential as an antimicrobial agent.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 μg/ml |
| Staphylococcus aureus | 32 μg/ml |
| Mycobacterium tuberculosis | 128 μg/ml |
Case Studies and Research Findings
- Study on Multidrug Resistance : A detailed investigation into the ability of this compound to reverse MDR was conducted using flow cytometry to analyze apoptosis in treated lymphoma cells. The study revealed that treatment with this compound significantly increased late apoptosis markers, indicating its potential as an adjunct therapy in cancer treatment .
- Antimalarial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of Plasmodium falciparum effectively, providing a basis for further exploration into its use as an antimalarial drug .
- Synergistic Effects with Doxorubicin : The combination of this compound with doxorubicin showed enhanced antiproliferative effects, suggesting that it may serve as a valuable co-treatment option in cancer therapy .
Q & A
Basic: What spectroscopic and chromatographic techniques are essential for characterizing Evoxanthine’s molecular structure and purity?
This compound’s structural elucidation and purity validation require a combination of nuclear magnetic resonance (NMR) for functional group identification, high-performance liquid chromatography (HPLC) for purity assessment (>95% as per standards), and mass spectrometry (MS) for molecular weight confirmation (283.3 g/mol). UV-Vis spectroscopy can corroborate its chromophoric furoacridone backbone. Researchers should cross-reference spectral data with literature, particularly Hughes & Neill’s foundational work . For reproducibility, detailed protocols for solvent systems (e.g., methanol, DMSO) and instrument parameters must be included in supplementary materials, adhering to chemistry journal guidelines .
Advanced: How can contradictory cytotoxicity data for this compound across cancer cell lines be systematically resolved?
Contradictions in cytotoxicity data (e.g., varying IC50 values) often stem from differences in cell line biology, assay conditions, or compound stability. A robust approach includes:
- Standardized bioassays : Use identical cell culture conditions (e.g., passage number, media) and positive/negative controls.
- Dose-response validation : Replicate studies with purified this compound batches to rule out impurities.
- Meta-analysis : Compare data against published studies (e.g., Kuete et al.’s phytomedicinal research ) while accounting for methodological variability.
- Mechanistic studies : Pair cytotoxicity assays with transcriptomic profiling to identify target pathways. Contradictions should be framed as opportunities to explore context-dependent bioactivity .
Basic: What are the recommended protocols for isolating this compound from Evodia xanthoxyloides while preserving bioactivity?
Isolation protocols should prioritize cold extraction (e.g., using ethanol or methanol) to prevent thermal degradation of labile alkaloids. Follow these steps:
Plant material authentication : Voucher specimens must be deposited in herbariums to ensure species accuracy.
Column chromatography : Use silica gel or Sephadex LH-20 with gradient elution (hexane:ethyl acetate → methanol).
Bioactivity-guided fractionation : Screen fractions for antimicrobial activity (e.g., against E. coli or B. subtilis) to identify this compound-rich pools .
Crystallization : Recrystallize from ethanol for purity. Document solvent ratios and temperatures in supplementary files .
Advanced: What computational strategies can predict this compound’s pharmacokinetic properties and drug-likeness?
In silico methods are critical for prioritizing this compound derivatives:
- Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) to rationalize antimicrobial mechanisms.
- ADMET prediction : Use tools like SwissADME to assess absorption, metabolism, and toxicity.
- QSAR modeling : Correlate structural features (e.g., substituents on the furoacridone core) with bioactivity. Validate predictions with in vitro permeability assays (e.g., Caco-2 models). Ensure transparency by sharing computational parameters and validation metrics .
Basic: How should researchers address discrepancies in this compound’s reported solubility across studies?
Solubility variations often arise from solvent polarity differences. To standardize reporting:
- Specify solvents : Note whether DMSO, ethanol, or aqueous buffers were used.
- Quantitative methods : Use nephelometry or HPLC to measure saturation points.
- Temperature control : Document experimental temperatures (e.g., 25°C vs. 37°C). Cross-check with physicochemical databases (e.g., PubChem) and original isolation studies .
Advanced: What experimental designs are optimal for elucidating this compound’s dual antimicrobial and anticancer mechanisms?
A multi-omics approach is recommended:
Transcriptomics : RNA-seq to identify genes modulated in bacterial (e.g., E. coli) or cancer cells post-treatment.
Proteomics : SILAC labeling to quantify target proteins (e.g., apoptosis regulators).
Metabolomics : NMR-based profiling to track metabolic pathway disruptions.
Structural biology : Co-crystallize this compound with putative targets (e.g., topoisomerases) for mechanistic insights. Integrate findings with pathway enrichment tools (e.g., STRING) and validate via knockout models .
Basic: What ethical and documentation standards apply to this compound research involving natural product sourcing?
- Ethical sourcing : Comply with the Nagoya Protocol for plant material collection.
- Data transparency : Publish raw spectral data (NMR, MS) and bioassay results in repositories like Zenodo.
- Ethics statements : Disclose institutional review board approvals for studies involving animal/human tissues .
Advanced: How can researchers reconcile this compound’s in vitro bioactivity with limited in vivo efficacy?
Address this translational gap through:
- Pharmacokinetic optimization : Use nanoformulations (e.g., liposomes) to enhance bioavailability.
- Animal models : Test in immunocompetent models (e.g., murine sepsis) with dose-ranging studies.
- Biomarker analysis : Monitor plasma levels and tissue distribution via LC-MS/MS. Compare results with pharmacokinetic simulations to refine dosing regimens .
Basic: What are the critical steps for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at C-3 or C-7 positions.
Stereochemical control : Use chiral catalysts for enantioselective synthesis.
Bioisosteric replacement : Swap the furoacridone ring with heterocycles (e.g., indole).
Parallel screening : Test analogs against Gram-negative/positive panels and cancer cells. Purity must exceed 95% (HPLC), with full spectroscopic characterization .
Advanced: How should interdisciplinary teams collaborate to accelerate this compound’s translation into clinical trials?
- Role delineation : Chemists focus on synthesis/purification; biologists handle in vivo models; computational experts conduct docking/ADMET.
- Data integration : Use platforms like KNIME to merge omics datasets.
- Preclinical dossier : Compile FDA-required toxicity, stability, and manufacturing data. Reference collaborative frameworks from journals like Medicinal Chemistry Research .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
